
Cy5-PEG6-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5-PEG6-NHS ester is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Biological Contexts
Cy5-PEG6-NHS ester plays a crucial role in hydrogel formation, particularly in the context of biological applications. Oxo-ester mediated native chemical ligation (OMNCL) utilizing NHS activated oxo-esters and N-cysteine endgroups creates hydrogels rapidly at physiological pH. This process is suitable for in-vitro cell encapsulation and in-vivo implantation. The unique swelling and contracting behavior of these hydrogels, along with their high adhesion to hydrated tissue, make them promising for applications in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).
Protein Labeling and Electrophoresis Analysis
Cy5-PEG6-NHS ester is also instrumental in protein labeling for electrophoresis analysis. A method using Cy5 NHS ester pre-labels proteins across a broad concentration range for one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This approach facilitates sub-nanogram detection sensitivity and maintains low dye-to-protein ratios, beneficial for accurate protein analysis (Bjerneld et al., 2015).
Enhanced Cell Interactions in Bioactive Hydrogels
In PEG-based hydrogel systems, Cy5-PEG6-NHS ester is used to functionalize bioactive factors with photo-cross-linkable groups. This functionality enhances cell adhesion and spreading in bioactive hydrogels. The study found that reducing the density of PEG linkers on protein backbones during functionalization significantly improved cell-material interactions, highlighting the ester's role in tailoring bioactivity (Browning et al., 2013).
Bone Tissue Imaging
A self-assembled calcium-binding nanoprobe emitting near-infrared fluorescence (NIRF) signal was developed using Cy5.5-labeled dibenzocyclooctyne and azide-polyethylene glycol-NHS ester. This probe shows high affinity for calcium phosphates-containing bone minerals and can visualize intracellular calcium ion levels and normal bone tissues, demonstrating potential for calcium imaging in vitro and in vivo (Lim et al., 2020).
Protein Labeling and Ubiquitin Ligase Mechanisms
Cy5-PEG6-NHS ester is used for site-specific protein labeling, crucial for studying mechanisms like ubiquitin E3 ligase. This specific labeling helps clarify the interaction between ubiquitin E3 ligase WWP2 and its substrates, enhancing our understanding of biochemical pathways (Dempsey et al., 2018).
Propiedades
Nombre del producto |
Cy5-PEG6-NHS ester |
|---|---|
Fórmula molecular |
C51H71ClN4O11 |
Peso molecular |
951.6 |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride |
InChI |
InChI=1S/C51H70N4O11.ClH/c1-50(2)40-16-11-13-18-42(40)53(5)44(50)20-8-6-9-21-45-51(3,4)41-17-12-14-19-43(41)54(45)27-15-7-10-22-46(56)52-26-29-61-31-33-63-35-37-65-39-38-64-36-34-62-32-30-60-28-25-49(59)66-55-47(57)23-24-48(55)58;/h6,8-9,11-14,16-21H,7,10,15,22-39H2,1-5H3;1H |
Clave InChI |
LRPAXAJJSGVXEK-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>96% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM, Water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cy5-PEG6-NHS ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



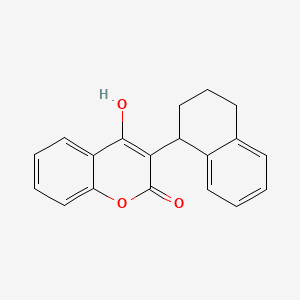
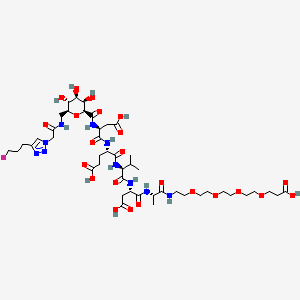
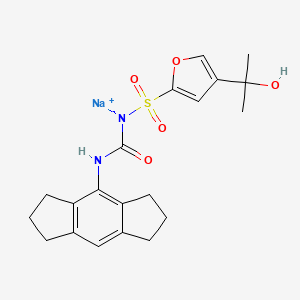

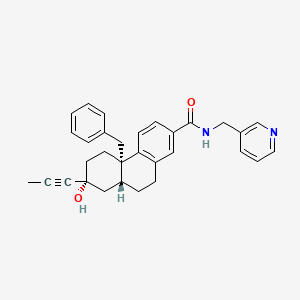


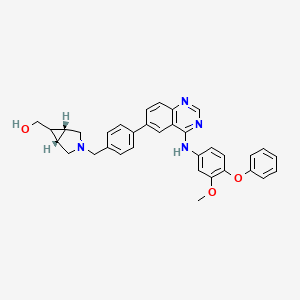


![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)